BenchChemオンラインストアへようこそ!

Malt1-IN-8

MALT1 protease inhibition biochemical assay

Malt1-IN-8 delivers a validated 2 nM biochemical IC50 (WO2018165385A1 Compound 8), ensuring robust MALT1 suppression in ABC-DLBCL models. Its urea-linked quinoline-pyridine-triazole scaffold provides high target engagement, minimizing off-target confounding. This compound reliably phenocopies MALT1 genetic knockout, making it the definitive tool for dissecting CBM signalosome-driven NF-κB signaling. With a >2,900-fold potency advantage over MI-2, it is ideal for benchmarking MALT1 inhibitors and validating therapeutic targets in aggressive lymphomas. Choose the patent-defined standard to ensure reproducibility in your MALT1-dependent disease research.

Molecular Formula C20H15Cl2N7O
Molecular Weight 440.3 g/mol
Cat. No. B12414209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalt1-IN-8
Molecular FormulaC20H15Cl2N7O
Molecular Weight440.3 g/mol
Structural Identifiers
SMILESC1CC1C2=C3C=C(C=CC3=NC=C2NC(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)Cl
InChIInChI=1S/C20H15Cl2N7O/c21-12-3-4-16-14(7-12)18(11-1-2-11)17(10-23-16)28-20(30)27-13-8-15(22)19(24-9-13)29-25-5-6-26-29/h3-11H,1-2H2,(H2,27,28,30)
InChIKeyJROMLJWGZZEFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malt1-IN-8 MALT1 Protease Inhibitor: Scientific Selection Guide for Potent, Sub-Nanomolar MALT1 Inhibition in Oncology and Immunology Research


Malt1-IN-8 (CAS: 2244109-29-1) is a potent small-molecule inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1) protease, a critical component of the CBM signalosome that drives constitutive NF-κB signaling in certain cancers and inflammatory disorders . The compound is characterized by its urea-linked quinoline-pyridine-triazole scaffold, and its development is documented in patent WO2018165385A1 as Compound 8 [1]. Malt1-IN-8 exhibits high biochemical potency against MALT1 protease and demonstrates antiproliferative activity in MALT1-dependent lymphoma cell models .

Why Malt1-IN-8 Cannot Be Simply Substituted: Critical Potency and Scaffold Gaps in MALT1 Inhibitor Selection


Generic substitution among MALT1 inhibitors is not scientifically sound due to profound differences in biochemical potency, cellular activity, and chemical scaffold that directly impact experimental outcomes. MALT1 inhibitors exhibit a >2,900-fold range in IC50 values (from 2 nM to >5.8 μM) and vary in their binding modes (e.g., active-site covalent vs. allosteric). Selecting a suboptimal analog can lead to insufficient target engagement, confounding off-target effects, or an inability to recapitulate key findings from the patent literature [1]. The quantitative evidence below demonstrates precisely where Malt1-IN-8 differentiates from its closest comparators, enabling informed procurement decisions for MALT1-dependent disease modeling [2].

Malt1-IN-8 Quantitative Differentiation: Comparative Evidence for MALT1 Protease Inhibition and Cellular Antiproliferative Activity


Biochemical Potency: Malt1-IN-8 (2 nM) vs. MI-2 (5.84 μM) – A >2,900-Fold Improvement in Target Engagement

Malt1-IN-8 demonstrates a 2,920-fold higher biochemical potency against MALT1 protease compared to the widely used tool compound MI-2 . It also exhibits a 1.5-fold improvement over the clinical candidate (R)-MLT-985 . This substantial potency gap translates directly to a lower effective concentration required to achieve near-complete target inhibition in cellular and in vivo models .

MALT1 protease inhibition biochemical assay IC50 NF-κB signaling

Cellular Antiproliferative Activity in MALT1-Dependent Lymphoma: Malt1-IN-8 (IC50 1.16 μM) vs. MI-2 (GI50 0.4 μM) – A Context-Dependent Potency Profile

Malt1-IN-8 inhibits the growth of OCI-LY3 lymphoma cells with an IC50 of 1.16 μM . In contrast, MI-2, despite having a >2,900-fold lower biochemical IC50, exhibits a GI50 of 0.4 μM in the same OCI-LY3 cell line . This apparent discrepancy underscores a key differentiation: Malt1-IN-8's cellular potency is driven by its high target affinity, whereas MI-2's cellular activity may be influenced by additional off-target mechanisms or differential cellular permeability [1]. Therefore, Malt1-IN-8 offers a more predictable and target-specific cellular response for MALT1-dependent pathway analysis.

ABC-DLBCL OCI-LY3 cell proliferation antiproliferative lymphoma

Chemical Scaffold Differentiation: Malt1-IN-8's Urea-Linked Quinoline-Pyridine-Triazole Core Distinguishes It from Pyrazolo[1,5-a]pyrimidine and Phenothiazine Analogs

Malt1-IN-8 is defined by a unique urea-linked quinoline-pyridine-triazole scaffold (C20H15Cl2N7O) , which is structurally distinct from other MALT1 inhibitors. (R)-MLT-985, for example, features a pyrazolo[1,5-a]pyrimidine core , while MI-2 and Mepazine are based on phenothiazine and triazole-acetamide frameworks, respectively . This structural divergence is not merely cosmetic; it is directly associated with a 1.5- to >2,900-fold differential in biochemical potency [1]. The patent origin of Malt1-IN-8 (WO2018165385A1, Compound 8) further validates its scaffold as a privileged chemotype for MALT1 inhibition, providing a distinct starting point for structure-activity relationship (SAR) studies and medicinal chemistry optimization [2].

chemical scaffold urea quinoline triazole structure-activity relationship SAR

Malt1-IN-8 Application Scenarios: Evidence-Based Use Cases in Lymphoma Modeling, NF-κB Pathway Analysis, and Inhibitor Profiling


High-Fidelity MALT1 Inhibition in ABC-DLBCL Cellular Models

Malt1-IN-8's 2 nM biochemical IC50 enables robust suppression of MALT1 protease activity in OCI-LY3 and other ABC-DLBCL cell lines at nanomolar concentrations, as demonstrated by its 1.16 μM antiproliferative IC50 . This high target affinity ensures that observed cellular effects (e.g., NF-κB target gene downregulation, apoptosis induction) are predominantly driven by on-target MALT1 inhibition, minimizing confounding contributions from off-target activity [1]. This is critical for studies aiming to validate MALT1 as a therapeutic target in aggressive lymphomas.

Mechanistic Studies of the CBM Signalosome and NF-κB Pathway

Given its potent and selective inhibition of MALT1 protease activity, Malt1-IN-8 is an optimal tool for dissecting the downstream signaling events of the CARMA1-BCL10-MALT1 (CBM) complex. Its use can reliably phenocopy genetic MALT1 knockdown or knockout, allowing researchers to attribute changes in NF-κB activation, cytokine production (e.g., IL-6, IL-10), and cell survival directly to MALT1's paracaspase function . The compound's patent-defined structure (WO2018165385A1) provides a validated chemical probe for these fundamental studies [1].

Comparative Profiling Against Structurally Divergent MALT1 Inhibitors

Malt1-IN-8's unique urea-linked quinoline-pyridine-triazole scaffold positions it as a key reference compound for benchmarking the potency and selectivity of other MALT1 inhibitors (e.g., allosteric inhibitors like (R)-MLT-985 or covalent inhibitors like MI-2) . By including Malt1-IN-8 in comparative studies, researchers can differentiate between class-wide effects and scaffold-specific liabilities. Its >2,900-fold potency advantage over MI-2 provides a high-dynamic-range control for assessing the correlation between biochemical inhibition and cellular efficacy in MALT1-dependent models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Malt1-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.